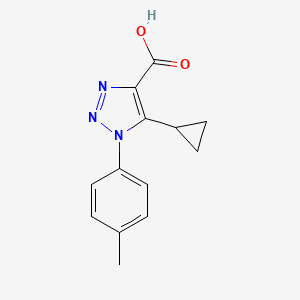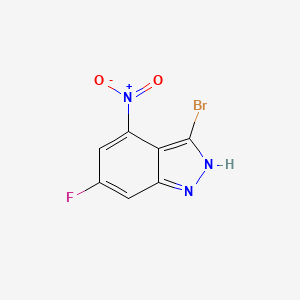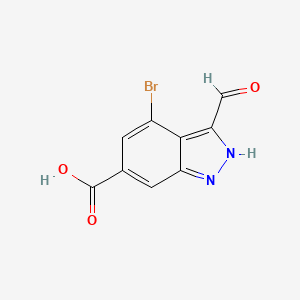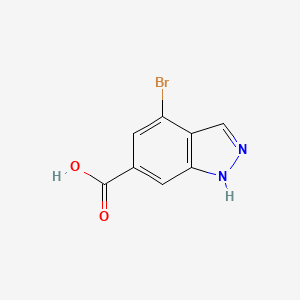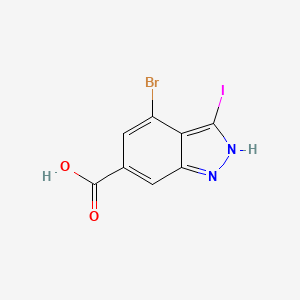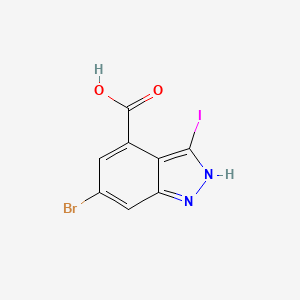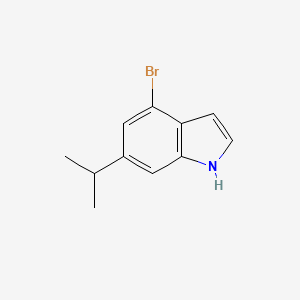
4-bromo-6-isopropyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-isopropyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-isopropyl-1H-indole typically involves the bromination of 6-isopropylindole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxindole derivatives. Reagents like potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The compound can be reduced to form different indoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, chromium trioxide; reactions are usually performed in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous conditions to prevent hydrolysis of the reducing agents.
Major Products:
Substitution: Formation of azido, cyano, or amino derivatives.
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of indoline derivatives.
Scientific Research Applications
4-Bromo-6-isopropyl-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-6-isopropyl-1H-indole is primarily related to its interaction with biological targets through the indole core. The compound can bind to various receptors and enzymes, modulating their activity. For instance, indole derivatives are known to inhibit enzymes like glycogen synthase kinase-3 (GSK-3), which plays a role in various cellular processes . The bromine and isopropyl groups may enhance the binding affinity and specificity of the compound towards its molecular targets.
Comparison with Similar Compounds
4-Bromoindole: Lacks the isopropyl group, making it less hydrophobic and potentially less active in certain biological assays.
6-Isopropylindole: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
4,6-Dichloroindole: Contains chlorine atoms instead of bromine, which may alter its chemical reactivity and biological activity.
Uniqueness: 4-Bromo-6-isopropyl-1H-indole is unique due to the presence of both bromine and isopropyl groups, which enhance its chemical reactivity and potential biological activities. The combination of these substituents allows for a broader range of chemical modifications and applications compared to its similar compounds.
Properties
IUPAC Name |
4-bromo-6-propan-2-yl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-7(2)8-5-10(12)9-3-4-13-11(9)6-8/h3-7,13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQLORJHFRJVBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=CN2)C(=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646671 |
Source


|
| Record name | 4-Bromo-6-(propan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-72-5 |
Source


|
| Record name | 4-Bromo-6-(propan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol](/img/structure/B1292505.png)

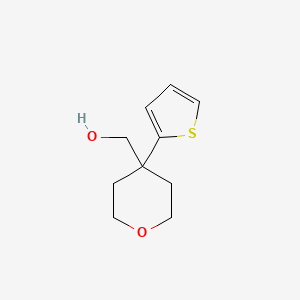
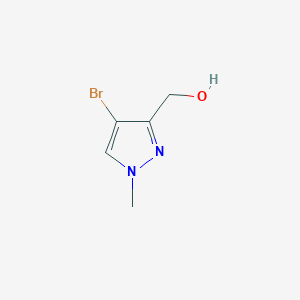
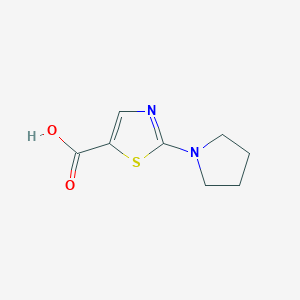
![1-[4-(3-Bromothien-2-yl)phenyl]ethanone](/img/structure/B1292515.png)
